HLA-B59
Description
Properties
CAS No. |
155286-92-3 |
|---|---|
Molecular Formula |
C20H18Cl2N3O5S- |
Synonyms |
HLA-B59 |
Origin of Product |
United States |
Genetic Architecture and Population Dynamics of Hla B59
Genomic Localization and Transcriptional Regulation of the HLA-B Gene
The HLA-B gene is located within the Major Histocompatibility Complex (MHC) on the short arm of chromosome 6, specifically at band 6p21.3. genecards.orglabce.com This region is known for its high gene density and remarkable polymorphism. escholarship.org The HLA complex is broadly divided into three regions: Class I, Class II, and Class III. The HLA-B gene resides in the Class I region, along with HLA-A and HLA-C. labce.commedlineplus.gov
Transcriptional regulation of HLA genes, including HLA-B, is a complex process influenced by various factors, leading to differential expression levels in different cell types and in response to external stimuli like interferons (IFNs). pnas.orgoup.comnih.gov The upstream regulatory regions of HLA-A and HLA-B genes contain specific DNA control elements that bind different transcription factors. pnas.orgoup.comnih.govaai.org For instance, the HLA-B enhancer has a binding motif for Rel (KBF/NF-kappa B) transcription factors, although it is transactivated less effectively by overexpression of the NF-kappa B p65 subunit compared to HLA-A. pnas.orgnih.gov The HLA-B gene's IFN response element shows a stronger induction by IFNs and exhibits a higher affinity for IRF-1 and IRF-2, transcription factors involved in MHC class I gene regulation. pnas.orgnih.govpnas.org This differential binding of transcription factors contributes to the locus-specific expression patterns and responses to cytokine signals observed between HLA-A and HLA-B. pnas.orgoup.comnih.gov
Molecular Basis of HLA-B59 Allelic Variation and Haplotype Structure
The extensive polymorphism of the HLA genes is a defining characteristic of the human immune system, allowing for recognition of a wide range of foreign peptides. medlineplus.govsci-hub.se this compound represents a specific allelic variant within the highly diverse HLA-B locus.
Specific Polymorphic Residues Defining this compound
This compound is an HLA-B serotype that identifies specific gene products within the HLA-B*59 allele group. chemeurope.comwikipedia.org Structural analysis has indicated that this compound is a hybrid molecule, showing characteristics of both HLA-B55 and HLA-B51, rather than being a subtype of HLA-B8. chemeurope.com The specific amino acid residues that define this compound and distinguish it from other HLA-B alleles are located in regions critical for peptide binding and interaction with T-cell receptors. While specific residue details for this compound were not extensively detailed in the search results, studies on other HLA-B alleles highlight the importance of polymorphisms in the alpha-1 and alpha-2 helices, which form the peptide-binding groove. atsjournals.orgnih.gov These variations in amino acid sequences dictate the repertoire of peptides that a particular HLA molecule can bind and present to T cells. atsjournals.org
Linkage Disequilibrium with Adjacent HLA Loci (e.g., HLA-C*01:02)
Genes within the HLA region are closely linked on chromosome 6 and are often inherited together as haplotypes due to low rates of recombination. escholarship.orgsci-hub.sesmw.ch This phenomenon is known as linkage disequilibrium (LD), where certain alleles at different HLA loci occur together more frequently than expected by chance. escholarship.orgsmw.ch
Global and Regional Distribution Patterns of this compound Allele Frequencies
The distribution of HLA allele frequencies varies significantly among different populations worldwide, reflecting their demographic history, migration patterns, and the influence of evolutionary pressures. pennds.orgnih.govmedrxiv.orgopenmedicinejournal.com
Population Genetics and Anthropological Implications
This compound, specifically the HLA-B*59:01 allele, shows a notable distribution pattern, being more common in certain global regions. chemeurope.comwikipedia.org It has been reported to have higher frequencies in East Asian populations, including those in Japan, Korea, Northern China, and Mongolia. chemeurope.comwikipedia.org
Interactive Data Table: HLA-B*59:01 Allele Frequencies in Selected Populations
| Population | Allele Frequency (%) | Source |
| Okinawan (USA Hawaii) | 6.3 | chemeurope.com |
| Japan | 2.7 | chemeurope.com |
| South Korea | 2.1 | chemeurope.com |
| Tarialan Khoton (Mongolia) | 2.4 | chemeurope.com |
| Japan Central | 1.8 | chemeurope.com |
| Casablanca (Morocco) | 1.8 | chemeurope.com |
| Hyogo (Japan) | 1.6 | chemeurope.com |
| N. Korean (Harbin, China) | 1.0 | chemeurope.com |
| Manchu (Harbin, China) | 0.6 | chemeurope.com |
| Naxi (Yunnan, China) | 0.6 | chemeurope.com |
| Girona (Catalonia, Spain) | 0.6 | chemeurope.com |
| Algeria | 0.5 | chemeurope.com |
| Inner Mongolia (China) | 0.5 | chemeurope.com |
| Khalkha (Mongolia) | 0.5 | chemeurope.com |
| Shanghai (China) | 0.3 | chemeurope.com |
| Essen (Germany) | 0.3 | chemeurope.com |
| Southern Han (China) | 0.2 | chemeurope.com |
| Shij. Tian. (Beijing, China) | 0.1 | chemeurope.com |
| Hakka (Taiwan) | 0.1 | chemeurope.com |
Note: Allele frequencies can vary depending on the specific subpopulation studied and the resolution of HLA typing.
The distribution patterns of HLA alleles, including this compound, provide insights into the genetic relationships and migration histories of human populations. pennds.orghla-net.eunih.gov Differences in allele frequencies among populations can be attributed to factors such as founder effects, genetic drift, and adaptation to local environmental pressures, particularly those related to pathogens. smw.chnih.govopenmedicinejournal.com
Evolutionary Pressures and Balancing Selection
The high level of polymorphism observed at HLA loci is widely considered to be maintained by balancing selection. nih.govplos.orgbiorxiv.orgnih.govd-nb.info Balancing selection favors the maintenance of multiple alleles within a population, often due to heterozygote advantage or negative frequency-dependent selection. plos.orgbiorxiv.orgnih.gov
In the context of HLA, negative frequency-dependent selection suggests that rare alleles may have an advantage because pathogens within a population are less likely to have evolved mechanisms to evade immune responses presented by uncommon HLA variants. plos.orgbiorxiv.orgnih.gov This dynamic can contribute to the preservation of a wide array of HLA alleles over time. Host-pathogen co-evolution is considered a significant driver of this type of balancing selection on HLA genes. plos.orgbiorxiv.orgnih.gov
While direct evidence specifically detailing the selective pressures on this compound was not a primary focus of the search results, the general principles of balancing selection apply to the highly polymorphic HLA-B locus. The observed global and regional frequency variations of this compound are likely a result of a combination of demographic history and the ongoing influence of balancing selection in different environments. nih.govmedrxiv.orgopenmedicinejournal.com Studies on other HLA alleles and the MHC region in general support the strong role of balancing selection in shaping HLA diversity. nih.govnih.govplos.orgbiorxiv.orgnih.govd-nb.infooup.comfrontiersin.orgwikipedia.org
Methodologies for High-Resolution this compound Genotyping
Accurate and high-resolution HLA typing is crucial for various clinical applications, including transplantation, disease association studies, and pharmacogenetics. researchgate.netgendx.com Several molecular methods are employed to determine HLA alleles, including this compound, at a high level of resolution. The International Histocompatibility Working Group recommends standard methods such as Sequence-Based Typing (SBT), Polymerase Chain Reaction-Sequence Specific Oligonucleotide (PCR-SSO), and Next-Generation Sequencing (NGS). tandfonline.com
Sequence-Based Typing (SBT)
Sequence-Based Typing (SBT) is considered a highly accurate method for HLA genotyping, often serving as a reference method. nih.govnih.gov This technique involves amplifying specific regions of the HLA genes, typically exons that encode the peptide-binding domains, using locus-specific primers. nih.govresearchgate.net The amplified DNA products are then subjected to Sanger sequencing. researchgate.net By comparing the obtained sequences to a comprehensive database of known HLA alleles (such as the IMGT/HLA database), the specific HLA alleles, including HLA-B*59:01, can be identified at a high resolution. researchgate.netanalytik-jena.com The direct sequencing of the polymorphic regions allows for the identification of nucleotide variations that define different alleles. google.com
PCR-Sequence Specific Oligonucleotide (PCR-SSO) Techniques
PCR-Sequence Specific Oligonucleotide (PCR-SSO) techniques are another widely used method for HLA typing. This approach involves amplifying HLA gene regions using PCR. tandfonline.comgoogle.com The amplified products are then hybridized to a panel of immobilized probes (oligonucleotides) that are specific to known allelic sequences. tandfonline.comgoogle.com The hybridization patterns indicate the presence of specific sequences, allowing for the determination of the HLA genotype. google.com Variations of this technique, such as reverse SSO, where the probes are attached to a solid support like a membrane or beads (e.g., Luminex-SSOP), are also utilized, enabling the simultaneous detection of multiple alleles. google.comufrgs.br While generally providing higher resolution than serological methods, the resolution of PCR-SSO can be limited by the panel of probes used. ufrgs.br
Next-Generation Sequencing (NGS) Approaches
Next-Generation Sequencing (NGS), also known as massively parallel sequencing, has revolutionized HLA typing by providing high-throughput and high-resolution genotyping. gendx.comanalytik-jena.comctrjournal.orgillumina.com NGS approaches typically involve amplifying target HLA regions (e.g., using long-range PCR to cover entire genes or specific exons) and then preparing libraries for sequencing. analytik-jena.com The fragmented DNA is sequenced in a highly parallel manner, generating millions of reads. illumina.com Bioinformatics software is then used to align the sequencing reads to an HLA reference database and determine the alleles present. analytik-jena.comctrjournal.org NGS offers several advantages, including the ability to resolve phase (determine which alleles are on the same chromosome) and identify rare or novel alleles that may be missed by lower-resolution methods. gendx.comctrjournal.orgillumina.com This technology provides unambiguous HLA typing results, contributing to improved matching in transplantation and more accurate disease association studies. gendx.comctrjournal.orgillumina.com
As this compound is an HLA allele/protein and not a chemical compound, a table of PubChem CIDs is not applicable. PubChem is a database primarily focused on chemical molecules and their biological activities.
Molecular Structure and Conformational Dynamics of Hla B59 Protein
Three-Dimensional Structural Analysis of HLA-B59-Peptide-TCR Complexes
The functional unit recognized by a T cell receptor (TCR) is the complex formed by the HLA molecule bound to a specific peptide. Structural analysis of these ternary complexes (HLA-peptide-TCR) provides critical insights into the molecular basis of T cell recognition and the specificity of immune responses. While specific crystal structures of this compound-peptide-TCR complexes were not extensively detailed in the search results, the general principles governing the structure and interaction of HLA class I-peptide-TCR complexes are well-established and apply to this compound as a Class I molecule. The TCR typically fits diagonally across the MHC peptide-binding site, making contact with both the peptide and regions of the HLA molecule surrounding the binding groove uni-freiburg.deuni-freiburg.de. These interactions are mediated by variable loops in the TCR structure uni-freiburg.de.
The heavy chain of an HLA Class I molecule consists of three extracellular domains: α1, α2, and α3, followed by a transmembrane region and a short cytoplasmic tail. Each of these extracellular domains comprises approximately 90 amino acids. The α1 and α2 domains are located at the N-terminus and form the peptide-binding groove researchgate.net. These two domains also provide the contact site for the T cell receptor. The α3 domain is situated closer to the cell membrane and serves as the main binding site for the CD8 co-receptor on cytotoxic T cells. The α2 and α3 domains each contain a disulfide bond that helps stabilize their structure. The association between the α chain and β2m occurs between the α2 and α3 domains, contributing to the stability of the membrane-bound heterodimer.
Here is a summary of the HLA Class I alpha chain domains:
| Domain | Location | Key Features | Interacts With |
| α1 | N-terminal | Forms part of the peptide-binding groove | Peptide, TCR |
| α2 | Extracellular | Forms part of the peptide-binding groove, contains disulfide bond | Peptide, TCR, β2m |
| α3 | Extracellular | Main binding site for CD8, contains disulfide bond | β2m, CD8 |
| Transmembrane | Membrane-spanning | Anchors the molecule to the cell membrane | Lipid bilayer |
| Cytoplasmic | Intracellular | Involved in signaling (short) | Intracellular proteins |
Beta-2 microglobulin (β2m) is a polypeptide with a molecular weight of approximately 12 kDa. It associates non-covalently with the heavy chain of HLA Class I molecules nih.govresearchgate.net. This association is crucial for the proper folding, assembly, and surface expression of the HLA Class I molecule. β2m attaches between the α2 and α3 domains of the heavy chain, stabilizing the tertiary structure of the heterodimer. The interaction between the heavy chain and β2m primarily involves the α3 domain. In the assembled complex, β2m is completely extracellular. The association with β2m significantly modifies the conformation of the HLA class I heavy chain.
Crystallographic studies have been instrumental in determining the three-dimensional structures of HLA Class I molecules in complex with peptides and TCRs. While direct crystal structures specifically of this compound-peptide or this compound-peptide-TCR complexes were not prominently featured in the search results, the structure of HLA-B*59:01 has been modeled based on existing crystal structures of other HLA-B allotypes, showing high sequence identity (e.g., modeled based on 1E27 with 97% identity). The Protein Data Bank (PDB) contains numerous crystal structures for various HLA-A and HLA-B allotypes complexed with peptides and, in some cases, TCRs, providing a strong basis for understanding the structural characteristics of this compound by homology. These studies reveal the precise atomic interactions between the HLA molecule, the bound peptide, and the TCR uni-freiburg.de.
Detailed Characterization of the this compound Peptide-Binding Groove
The peptide-binding groove of HLA Class I molecules, formed by the α1 and α2 domains of the heavy chain, is a critical feature that determines which peptides can be presented to T cells researchgate.net. This groove is approximately 8-10 amino acids long and is relatively closed at both ends, which typically restricts the length of bound peptides to 8-10 residues, with a strong preference for 9-mers in many allotypes.
The peptide-binding groove contains a series of six distinct pockets, designated A through F, that accommodate the side chains of the bound peptide. These pockets have specific structural features and biochemical properties that influence peptide binding specificity. Pockets B and F are particularly important as they typically accommodate the primary anchor residues of the peptide, usually at the second amino acid position (P2) and the C-terminal position (PΩ, often P9 for 9-mer peptides) uni-freiburg.de. The characteristics of these pockets, determined by the amino acid residues lining them, dictate the preferred amino acid side chains at these anchor positions uni-freiburg.de. For example, the B pocket is formed by residues such as 9, 45, 63, 66, 67, 70, and 99, and its composition governs the binding of the P2 residue of the peptide. The F pocket interacts with the C-terminal residue of the peptide.
The high polymorphism of HLA genes is largely concentrated in the amino acid residues that line the peptide-binding groove and its pockets. These polymorphic residues significantly influence the shape, size, and chemical properties of the binding pockets, thereby determining the repertoire of peptides that a particular HLA allotype, such as this compound, can bind and present uni-freiburg.de. Differences in these polymorphic residues lead to distinct peptide-binding motifs for different HLA allotypes. Even single amino acid changes within the binding groove can alter the peptide-binding repertoire of an HLA molecule. The variations in amino acid sequences around the anchoring peptide binding pockets are particularly important in conferring different peptide binding abilities to different HLA allomorphs uni-freiburg.de.
Conformational Plasticity and Ligand Adaptation within the Binding Site
The peptide-binding cleft of HLA class I molecules is known to exhibit conformational plasticity, allowing it to accommodate peptides of varying lengths and sequences. biorxiv.orgfrontiersin.org Although HLA-I molecules typically prefer peptides of 8-12 amino acids, with a common preference for 9-mers, the binding groove can adapt its shape to bind peptides outside this typical range. biorxiv.org This adaptation involves changes in the conformation of the α1 and α2 helices that form the boundaries of the groove. frontiersin.org
Conformational plasticity is crucial for the ability of HLA molecules to present a diverse array of peptides derived from intracellular proteins, including those from pathogens or aberrant self-proteins. The dynamic nature of the binding site allows for induced fit upon peptide binding, optimizing interactions and influencing the stability of the resulting HLA-peptide complex. Differences in peptide length preferences and the ability of longer peptides to bulge out of the cleft highlight the adaptable nature of the binding site. biorxiv.org
Application of Computational Structural Biology to this compound
Computational structural biology techniques, such as molecular docking and molecular dynamics simulations, are valuable tools for investigating the interactions between HLA molecules and their ligands, including peptides and small drug molecules. These methods provide insights into the binding modes, affinities, and conformational changes that are difficult to observe experimentally. doi.orgmdpi.com For this compound, computational approaches have been applied to study its interactions with specific ligands, particularly in the context of drug hypersensitivity reactions. nih.govresearchgate.netuniroma2.it
Molecular Docking Simulations for Ligand-HLA-B59 Interactions
Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand within the binding site of a protein. doi.orgbiorxiv.org This technique is particularly useful for evaluating the potential interactions between small molecules, such as drugs, and HLA proteins. doi.org
In the context of this compound:01, molecular docking analysis has been employed to simulate the interactions with methazolamide (B1676374) (MTZ), a drug associated with Stevens-Johnson syndrome and toxic epidermal necrolysis in individuals carrying this allele. nih.govresearchgate.netnih.gov These simulations indicated that MTZ binds more stably to the peptide-binding pocket of this compound:01 compared to non-risk HLA alleles like HLA-B40:01 and HLA-C01:02. nih.gov This suggests a direct interaction between the drug and the HLA molecule, potentially altering the repertoire of presented self-peptides and triggering an adverse immune response. biorxiv.org
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a dynamic view of protein-ligand interactions, allowing researchers to study the conformational changes, flexibility, and stability of the complex over time. doi.orgmdpi.complos.orgbiorxiv.org Following molecular docking, MD simulations can be used to refine the predicted binding poses and assess the stability of the interaction in a more realistic environment that accounts for the flexibility of both the protein and the ligand. researchgate.netuniroma2.ithud.ac.uk
MD simulations have been applied to evaluate the potential interaction pattern between this compound:01 and methazolamide. researchgate.netuniroma2.ithud.ac.uk These simulations can reveal how the binding of a ligand affects the conformational dynamics of the HLA molecule and the bound peptide, potentially explaining allele-specific associations with adverse drug reactions. While specific detailed findings for this compound:01 MD simulations with methazolamide were not extensively detailed in the search results beyond their application, MD simulations in general have shown that drug binding can alter the conformations and flexibility of bound peptides and influence the shape of the binding groove in other HLA alleles like HLA-B*57:01. biorxiv.org Such dynamic effects are likely relevant to understanding the molecular basis of ligand presentation by this compound.
Peptide Ligand Repertoire and Antigen Presentation by Hla B59
Identification and Characterization of Naturally Presented Peptides by HLA-B59 (Immunopeptidomics)
Immunopeptidomics is the comprehensive study of the peptides presented by MHC (HLA in humans) molecules. This field utilizes advanced techniques to isolate, identify, and characterize the naturally processed peptides bound to specific HLA alleles like this compound.
Mass Spectrometry-Based Peptide Elution and Sequencing
The gold standard for identifying naturally presented HLA ligands is mass spectrometry (MS)-based immunopeptidomics. frontiersin.orgthermofisher.comnih.gov This methodology involves several key steps. First, HLA-peptide complexes are isolated from cells or tissues using immunoprecipitation with antibodies specific for HLA class I molecules. frontiersin.orgthermofisher.com The peptides are then separated from the HLA molecules, typically through acid elution. frontiersin.orgthermofisher.complos.org Following elution, the peptides are purified and analyzed using high-performance liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). frontiersin.orgthermofisher.comthermofisher.comhaematologica.orgfishersci.benih.gov The mass spectrometer generates spectra that provide information about the mass and fragmentation pattern of the peptides. frontiersin.orgthermofisher.comhaematologica.org These spectra are then compared against protein sequence databases to identify and sequence the presented peptides. thermofisher.complos.org This unbiased approach allows for the discovery of novel peptides and provides a comprehensive snapshot of the immunopeptidome. thermofisher.com
Computational Prediction Algorithms for this compound Binding Affinity and Peptidome
While mass spectrometry provides direct evidence of presented peptides, computational methods are widely used to predict the binding affinity of peptides to specific HLA alleles, including this compound. nih.govfrontiersin.orgresearchgate.netfrontiersin.org These algorithms, such as NetMHCpan, utilize machine learning techniques trained on large datasets of experimentally determined HLA-peptide binding data. researchgate.netfrontiersin.org They capture sequence motifs and physicochemical properties important for HLA-peptide interactions. frontiersin.orgresearchgate.net Computational prediction is valuable for prioritizing potential antigenic targets, such as neoantigens arising from cancer mutations, for experimental validation. nih.govresearchgate.netbiorxiv.org Sequence-based methods are computationally efficient and applicable to a wide range of HLA alleles and peptides. frontiersin.org However, it is important to note that a high predicted binding score does not guarantee that a peptide will be naturally processed and presented or that it will be immunogenic. researchgate.net Factors beyond binding affinity, such as proteasomal cleavage and peptide transport, also influence antigen presentation. researchgate.net
Physico-chemical Characteristics of this compound-Bound Peptides
HLA class I molecules, including this compound, have a specific peptide-binding groove that accommodates peptides with distinct physico-chemical characteristics. These characteristics, particularly peptide length and the nature of anchor residues, are crucial determinants of binding specificity.
Peptide Length Distribution and Canonical Motifs
Peptides presented by HLA class I molecules typically range from 8 to 15 amino acids in length. frontiersin.org For most HLA class I alleles, there is a strong preference for peptides that are 9 amino acids long. plos.orgnih.govfrontiersin.orgharvard.edu However, the preferred length distribution can vary between different HLA-B alleles, with some showing a higher frequency of 8-mers or longer peptides (10-11 mers). frontiersin.orgharvard.edu Studies analyzing the immunopeptidomes of various HLA alleles have consistently shown that eluted peptides reveal strong binding motifs. nih.gov These motifs are characterized by specific amino acid preferences at certain positions within the peptide, known as anchor residues. frontiersin.orgmdpi.com
Anchor Residue Specificity and Sub-Pockets Interactions
The binding of a peptide to an HLA class I molecule is primarily determined by interactions between specific amino acid residues in the peptide (anchor residues) and complementary pockets within the HLA binding groove. frontiersin.orgnih.gov For HLA class I molecules, the primary anchor positions are typically the amino acid at position 2 (P2) and the C-terminal residue (PΩ). nih.govfrontiersin.orgfrontiersin.orgmdpi.comnih.gov These anchor residues fit into specific pockets within the HLA binding cleft, with the P2 residue interacting with the B pocket and the PΩ residue interacting with the F pocket. nih.govresearchgate.netresearchgate.net
The amino acid composition of these pockets, formed by specific residues of the HLA molecule, dictates the specificity for the peptide anchor residues. nih.govresearchgate.net For instance, the B pocket is formed by residues such as 9, 45, 63, 66, 67, 70, and 99, with residues 9, 45, 63, 66, 67, 70, and 99 being key determinants of side chain specificity at P2. nih.govresearchgate.net The F pocket, composed of residues like 77, 80, 81, and 116, determines the specificity for the peptide's C-terminal residues. nih.govresearchgate.net The specific amino acid preferences at these anchor positions, defined by the interactions with the B and F pockets, constitute the canonical binding motif for a given HLA allele. frontiersin.orgnih.gov While the provided search results discuss these general principles of HLA class I peptide binding and pocket interactions, specific details on the anchor residue specificity and sub-pocket interactions precisely for this compound were not extensively detailed in the provided snippets. However, based on the general understanding of HLA class I, this compound would also exhibit specific preferences at its anchor positions (likely P2 and PΩ) dictated by its unique pocket structures.
Dynamics of the this compound Immunopeptidome Landscape in Different Cellular States
The immunopeptidome presented by HLA molecules is not static but can change in response to alterations in the cellular state, such as infection, inflammation, or malignant transformation. unil.ch These changes can be influenced by various factors, including the availability of source proteins, the activity of antigen processing machinery, and the expression levels of HLA molecules. mdpi.comunil.ch
Influence of Cellular Proteome on this compound Peptide Selection
The repertoire of peptides presented by HLA Class I molecules, including this compound, is significantly influenced by the composition and dynamics of the cellular proteome frontiersin.orgnih.govfrontiersin.orgnih.gov. Peptides presented on HLA molecules originate from proteins throughout the cell frontiersin.org. Several determinants control which peptides are presented, including the relative abundances of proteins within the cell and their stability or turnover rate frontiersin.orgnih.govresearchgate.net. Proteins with higher turnover rates may contribute more peptides to the immunopeptidome frontiersin.org.
Modulation of this compound Immunopeptidome by Pro-inflammatory Signals
Pro-inflammatory signals have a notable impact on the antigen presentation machinery and can modulate the immunopeptidome presented by HLA molecules, including this compound frontiersin.orgnih.govnih.govresearchgate.net. Cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Interferon-gamma (IFNγ) are known to function synergistically to modulate the expression levels of proteins involved in the antigen processing and presentation pathway frontiersin.orgnih.govnih.gov.
Stimulation with these pro-inflammatory cytokines has been shown to induce the expression of the immunoproteasome and modulate the relative expression of different HLA genes, particularly increasing the expression of the HLA-B allomorph frontiersin.orgnih.govnih.govresearchgate.net. This increased expression of HLA-B can drive a significant change in the repertoire of HLA-bound antigens, even independently of significant changes observed in the cellular proteome frontiersin.orgnih.govnih.govresearchgate.net.
Research findings indicate that TNFα and IFNγ stimulation can increase the presentation of MHC Class I peptides and significantly alter the presented peptidome frontiersin.orgnih.govnih.gov. The upregulation of HLA-B specifically contributes to these changes in the presented peptidome frontiersin.orgnih.govnih.gov. These modulations in the immunopeptidome in response to pro-inflammatory signals are critical in shaping host-tumor interactions and the anti-tumor immune response frontiersin.orgnih.govnih.gov.
Immunological Functions and T Cell Recognition of Hla B59
Role of HLA-B59 in CD8+ T-Cell Activation and Effector Responses
HLA Class I molecules, including this compound, are essential for the activation of CD8+ T cells. CD8+ T cells, also known as cytotoxic T lymphocytes (CTLs), recognize peptides presented in the context of MHC Class I on the surface of antigen-presenting cells (APCs) or target cells thermofisher.combiorxiv.org. This recognition, in conjunction with costimulatory signals, leads to the activation and differentiation of naive CD8+ T cells into effector cells thermofisher.comfrontiersin.org.
Effector CD8+ T cells are capable of a range of functions crucial for host defense, including the direct killing of target cells through the release of cytotoxic molecules like perforin (B1180081) and granzyme B, and the production of cytokines such as interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα) thermofisher.combiorxiv.orgfrontiersin.org. These cytokines contribute to the inflammatory response and can inhibit viral replication thermofisher.com.
Research indicates that the activation of CD8+ T cells and their subsequent effector functions exhibit a shared antigen dose and affinity threshold for different responses, such as cytokine production and killing biorxiv.orgnih.gov. While this research is not specific to this compound, it provides a general framework for understanding how peptide-MHC Class I interactions, including those involving this compound, can trigger a coordinated set of effector responses in CD8+ T cells.
T-Cell Receptor (TCR) Repertoire Biases and Specificity Associated with this compound Presentation
The T-cell receptor (TCR) repertoire, the collection of unique TCRs expressed by an individual's T cells, is shaped by genetic factors, including HLA alleles, and by encounters with antigens nih.govelifesciences.org. The specificity of a TCR is determined by its ability to recognize a particular peptide presented by a specific MHC molecule elifesciences.orgfrontiersin.org.
Studies have shown that TCR recombination is not entirely random and can be biased towards the generation of TCR sequences that recognize pathogen-specific epitopes restricted by particular MHC alleles nih.gov. This suggests that certain HLA alleles, potentially including this compound, might favor the development of TCRs with specific recognition patterns.
The interaction between the TCR and the peptide-MHC complex is a critical determinant of T-cell activation and the nature of the immune response frontiersin.org. The diversity of the TCR repertoire, while vast, can still exhibit shared sequences (public receptors) among individuals, particularly in response to common pathogens and restricted by certain HLA alleles nih.govfrontiersin.org. The analysis of TCR sequences, including the conservation of CDR3 motifs, can provide insights into the specificity groups associated with particular HLA-presented epitopes frontiersin.orgnih.gov. While specific data on TCR repertoire biases directly linked to this compound presentation were not extensively found in the provided search results, the general principles of HLA-driven TCR specificity and repertoire shaping apply to all HLA alleles.
Immunomodulatory Properties of this compound Alleles
Beyond their primary role in peptide presentation to T cells, HLA molecules, including certain HLA-B alleles, can possess immunomodulatory properties. These properties can influence both adaptive and innate immune responses.
Some HLA Class I molecules, particularly non-classical HLA-Ib molecules, are known to interact with immunomodulatory receptors on immune cells, including subsets of CD8+ T cells and Natural Killer (NK) cells symbiosisonlinepublishing.comgoogle.com. While this compound is a classical HLA Class I molecule, the broader context of HLA immunomodulation is relevant.
Interactions with Natural Killer (NK) Cell Receptors
Natural Killer (NK) cells are components of the innate immune system that play a crucial role in detecting and eliminating infected or cancerous cells plos.orgmdpi.com. The activity of NK cells is regulated by a balance of signals received through activating and inhibitory receptors on their surface plos.orgmdpi.com. Many of these receptors interact with HLA Class I molecules on target cells plos.orgmdpi.comnih.govfrontiersin.org.
Killer-cell immunoglobulin-like receptors (KIRs) are a major family of receptors expressed on NK cells that interact with polymorphic determinants on HLA Class I molecules plos.orgmdpi.comnih.gov. Different KIRs have specificity for particular HLA-A, -B, and -C allotypes mdpi.comnih.gov. The interaction between inhibitory KIRs and their cognate HLA Class I ligands delivers inhibitory signals to the NK cell, preventing it from attacking healthy cells expressing self-HLA nih.govplos.orgmdpi.com. Conversely, the absence of such inhibitory ligands or the presence of activating ligands can trigger NK cell activation and target cell lysis nih.gov.
While the specific interactions between this compound alleles and particular KIRs require detailed investigation, it is established that HLA-B alleles can serve as ligands for KIRs, influencing NK cell activity plos.orgdundee.ac.uk. For example, some HLA-B alleles contain the Bw4 epitope, which is recognized by certain KIRs like KIR3DL1 plos.org. The presence or absence of such epitopes on this compound alleles would determine their potential to engage specific KIRs and thus modulate NK cell responses. These interactions are significant in various immunological contexts, including viral infections and transplantation plos.orgmdpi.comfrontiersin.org.
| Immunological Function/Mechanism | Description | Relevance to this compound |
| CD8+ T-Cell Activation and Effector Resp. | Recognition of peptide-MHC Class I by TCR, leading to T-cell activation, proliferation, and effector functions (killing, cytokine production). | This compound presents intracellular peptides to CD8+ T cells, initiating antigen-specific responses. |
| TCR Repertoire Biases and Specificity | Shaping of the TCR repertoire by HLA alleles, leading to biases in TCR sequence usage and antigen specificity. | This compound likely influences the repertoire of TCRs that can recognize peptides presented by this allele. |
| Allorecognition (Cross-Reactivity) | T cells recognizing self-MHC-peptide complexes also recognizing allogeneic MHC molecules. | Recipient T cells can be cross-reactive with donor this compound, contributing to transplant rejection. |
| Allorecognition (Direct Pathway) | Recipient T cells recognizing intact donor HLA-peptide complexes on donor APCs. | Recipient T cells can directly recognize donor this compound on transplanted cells. |
| Allorecognition (Indirect Pathway) | Recipient APCs presenting processed donor HLA peptides in the context of self-MHC Class II to recipient T cells. | Processed peptides from donor this compound can be presented by recipient APCs, activating CD4+ T cells. |
| Interactions with NK Cell Receptors | HLA Class I molecules acting as ligands for NK cell receptors (e.g., KIRs), modulating NK cell activity. | This compound alleles may interact with specific KIRs, influencing the balance of activating and inhibitory signals in NK cells. |
Mechanistic Linkages of Hla B59 Allele with Immune Mediated Pathologies
Role in Autoimmune Disease Pathogenesis
Autoimmune diseases are complex inflammatory conditions characterized by a breakdown of self-tolerance, leading to immune responses directed against the body's own tissues. Genetic factors, particularly variations within the HLA locus, are strongly associated with susceptibility to numerous autoimmune disorders. nih.govjhu.edunih.gov The HLA-B59 allele, like other HLA class I alleles, can contribute to autoimmune pathogenesis through several proposed mechanisms, primarily involving the presentation of self-peptides and the activation of autoreactive T cells.
Altered Self-Peptide Presentation and Autoreactive T-Cell Activation
HLA class I molecules bind and present peptides generated from intracellular proteins. The specific set of peptides presented by a particular HLA allele, known as the immunopeptidome, is determined by the structure and chemical properties of its peptide-binding groove. Allelic changes in the structure of HLA molecules can alter their affinity for T cells and result in inadequate presentation of self-peptides. clinical-laboratory-diagnostics.com In the context of autoimmune diseases, it is hypothesized that certain HLA alleles, including risk-associated variants, may present self-peptides in a manner that is recognized as foreign by T cells that have escaped thymic tolerance. frontiersin.orgnih.gov
The presentation of altered self-peptides can lead to the activation and expansion of autoreactive T-cell clones. frontiersin.org This can occur if the HLA allele presents self-peptides with altered conformations or if it presents peptides that are typically not presented or are presented at low levels in the thymus. nih.gov The resulting peptide-centric "altered self" can activate T cells, driving a systemic reaction. nih.gov While specific data for this compound directly demonstrating altered self-peptide presentation leading to autoimmune disease is less extensively documented in the provided snippets compared to alleles like HLA-B*57:01 in the context of drug hypersensitivity nih.govmdpi.com, the general principle that HLA polymorphisms diversify the repertoire of self-derived peptides presented to T cells is well-established. nih.gov
Molecular Mimicry Hypotheses and Cross-Reactivity
Molecular mimicry is a mechanism where sequence or structural similarities between pathogen-derived antigens and self-antigens can lead to the activation of autoreactive T or B cells. mdpi.comnih.gov If a T cell is activated by a pathogen-derived peptide presented by an HLA molecule, and that T cell receptor also recognizes a similar self-peptide presented by the same or a different HLA molecule, an autoimmune response can be triggered. mdpi.comnih.gov
The this compound allele could potentially be involved in molecular mimicry if it presents pathogen-derived epitopes that share structural similarities with self-peptides. This cross-reactivity between infectious non-self-antigens and self-antigens can favor the activation of autoreactive T cells. mdpi.com Studies have investigated cross-reactivity between human HLA motifs and bacterial peptides, suggesting that molecular mimicry between HLA alleles and pathogens could influence the onset of autoimmune diseases like Rheumatoid Arthritis. mdpi.com Snippet scispace.com explicitly mentions this compound in the context of structural relatedness and molecular mimicry, indicating its potential involvement in such mechanisms. While the specific pathogens and self-peptides involved in this compound-mediated molecular mimicry require further detailed research, the principle of cross-reactivity between pathogen-derived peptides and self-antigens presented by HLA molecules is a recognized pathway in autoimmune disease development. frontiersin.org
Defective Thymic Selection of the T-Cell Repertoire in this compound Context
The development of the T-cell repertoire occurs in the thymus through processes of positive and negative selection. clinical-laboratory-diagnostics.comfrontiersin.orgnih.gov Negative selection is crucial for eliminating autoreactive T cells that recognize self-peptides presented by HLA molecules with high affinity, thus preventing autoimmunity. clinical-laboratory-diagnostics.comnih.gov However, inadequate negative selection of autoreactive T cells during thymus development can occur if allelic changes in the structure of HLA molecules reduce the affinity of T cells to the HLA molecule and/or result in inadequate presentation of self-peptides. clinical-laboratory-diagnostics.com
The central hypothesis regarding the pathogenic role of HLA alleles in autoimmunity suggests that risk alleles influence thymic selection, increasing the probability of T cell receptors reactive to pathogenic antigens (or potentially cross-reactive self-antigens) surviving this process. medrxiv.org This can lead to a T-cell repertoire that includes clones with the potential to recognize self-antigens in the periphery. While specific studies on defective thymic selection directly linked to this compound are not detailed in the provided snippets, the general mechanism of HLA alleles influencing thymic selection and shaping the T-cell repertoire is a significant factor in determining an individual's susceptibility to autoimmune diseases. nih.govmedrxiv.orgsmw.chsci-hub.se HLA alleles associated with better control of viruses, such as HLA-B57, have been shown to affect thymic development, resulting in a larger fraction of naive T cells recognizing viral epitopes and being more cross-reactive to mutants, which could have implications for both viral control and potential cross-reactivity with self. nih.gov This highlights the intricate link between HLA-driven thymic selection and the resulting T-cell repertoire's capacity for both protective immunity and potential autoreactivity.
Involvement in Anti-Infectious Immunity and Pathogen Immune Evasion
HLA class I molecules are essential for the adaptive immune response to intracellular pathogens, particularly viruses and some bacteria. They present pathogen-derived peptides to CD8+ T cells, which can then identify and eliminate infected cells. clinical-laboratory-diagnostics.combiorxiv.org The this compound allele's specific peptide-binding characteristics influence the range of pathogen-derived epitopes it can present, thereby impacting the effectiveness of the immune response and potentially contributing to pathogen immune evasion.
Presentation of Pathogen-Derived Epitopes
The primary function of HLA molecules in anti-infectious immunity is the presentation of pathogen-derived peptides to T cells. clinical-laboratory-diagnostics.comsmw.ch Following viral or bacterial infection, intracellular synthesis and peptide loading onto HLA molecules occur. clinical-laboratory-diagnostics.com HLA class I molecules preferably activate cytotoxic CD8+ T cells, which recognize non-self peptides expressed on antigen-presenting cells. clinical-laboratory-diagnostics.com
The specific set of pathogen-derived epitopes presented by this compound depends on its peptide-binding groove. Different HLA alleles have varying abilities to bind and present peptides from a given pathogen. smw.ch Studies identifying immunogenic peptides from viruses like SARS-CoV-2 have shown that different HLA alleles bind to distinct sets of viral epitopes, influencing the potential for T-cell responses and population coverage for vaccine development. smw.cheurekalert.orgresearchgate.net While specific pathogen-derived epitopes presented by this compound are not detailed in the provided snippets, the general principle is that this compound will present a unique repertoire of peptides from infecting pathogens based on its binding specificity. This repertoire can influence the breadth and effectiveness of the CD8+ T-cell response against that pathogen.
Mechanisms of Viral or Bacterial Escape through this compound Antigenicity
Pathogens, particularly viruses, have evolved sophisticated mechanisms to evade the host immune system, including strategies to interfere with MHC class I assembly and presentation. nih.gov These evasion mechanisms can include downregulating HLA expression or interfering with peptide loading onto HLA molecules, thereby preventing the presentation of pathogen-derived epitopes to CD8+ T cells. nih.govnih.gov
In the context of this compound, pathogen immune evasion could occur if a pathogen develops mechanisms to specifically target or circumvent the presentation pathway involving this particular allele. For example, some viruses, like HIV, have proteins (e.g., Nef) that can downregulate certain HLA class I molecules from the cell surface, preventing antigen presentation and evading immune surveillance. nih.govnih.gov While direct evidence of a pathogen specifically evading this compound presentation is not provided in the snippets, the general concept of pathogens evolving to escape HLA-mediated immunity is well-documented. nih.govaustinpublishinggroup.comlumenlearning.com The effectiveness of the immune response against a pathogen can depend on whether the pathogen targets conserved or variable viral regions/epitopes and the polyfunctionality of the cytotoxic T lymphocytes. nih.gov If a pathogen can mutate or adapt to avoid the presentation of key epitopes by this compound, it could gain an advantage in establishing infection or persistence. core.ac.uk
Contribution to Anti-Tumor Immunity and Immunoediting Processes
HLA molecules are fundamental to the immune system's ability to recognize and eliminate tumor cells. nih.govnih.gov The expression and polymorphism of HLA molecules have been linked to the occurrence and progression of tumors, as well as influencing the effectiveness of anti-tumor immunity. nih.gov
Presentation of Tumor-Associated Antigens and Neoantigens
HLA Class I molecules present endogenous antigen peptides, including those from tumor cells, to CD8+ T cells. mdpi.comnih.gov This presentation is essential for the immune system to identify and target neoplastic cells. nih.gov Tumor-associated antigens (TAAs) are proteins expressed by tumor cells, while neoantigens are novel peptides arising from somatic mutations in cancer cells. The ability of a specific HLA allele like this compound to bind and present a diverse repertoire of these antigens is critical for initiating an effective anti-tumor T cell response. The polymorphism within the antigen-binding cleft of HLA molecules diversifies the range of peptides that can be presented. pharmgkb.org
This compound-Mediated Tumor Immune Escape Mechanisms
Tumor cells can develop mechanisms to evade immune recognition and destruction, often involving alterations in HLA molecule expression. nih.govnih.gov Altered HLA Class I expression on the tumor cell surface is an early and frequent event in carcinogenesis. nih.gov Mechanisms of immune escape include the total or partial loss of classical HLA Class I molecule expression, which can occur through reversible regulatory defects or irreversible structural defects like loss of heterozygosity (LOH). nih.gov Impaired HLA Class I expression prevents the activation of cytotoxic immune mechanisms mediated by CD8+ T cells. nih.gov While the specific role of this compound in these escape mechanisms requires further detailed investigation, general HLA-mediated escape strategies exploited by tumors include inhibiting immune cell cytolysis and altering cytokine production levels. nih.gov Some tumors with upregulated HLA Class I but not Class II genes may undergo immunoediting and utilize escape mechanisms, such as DNA hypermethylation near HLA Class I genes and HLA LOH under strong immunity. biorxiv.orgbiorxiv.org
Mechanistic Basis of Drug-Induced Hypersensitivity Reactions Associated with this compound
Specific HLA alleles are strongly associated with an increased risk of developing severe cutaneous adverse drug reactions (SCARs), including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). mdpi.compharmgkb.org HLA-B*59:01 has been identified as a significant genetic risk factor for certain drug-induced hypersensitivity reactions. pharmgkb.orgfrontiersin.orgnih.govresearchgate.net
Drug-HLA-B59 Direct Binding and Altered Peptide Repertoire
One proposed mechanism for HLA-associated drug hypersensitivity involves the direct binding of the drug or its metabolites to the HLA molecule. researchgate.netnih.gov This interaction, often non-covalent, can occur within the antigen-binding cleft of the HLA molecule. nih.govnih.gov Such binding can alter the conformation and chemistry of the binding cleft, thereby changing the repertoire of endogenous peptides that can bind to the HLA molecule. pharmgkb.orgnih.govnih.gov This "altered peptide repertoire" can lead to the presentation of self-peptides that the immune system has not been tolerized to, triggering a T cell-mediated immune response. nih.govnih.gov This mechanism is analogous to the strong T cell responses seen in mismatched HLA organ transplantation, where the drug effectively creates a novel immunological self. nih.govnih.gov
Hapten/Pro-hapten Model and Pharmacological Interaction with Immune Receptors (p-i Concept)
Several models explain how drugs can trigger T cell-mediated hypersensitivity reactions in an HLA-restricted manner. The hapten/pro-hapten model suggests that a chemically reactive drug or its metabolite (the hapten or pro-hapten) covalently binds to an endogenous protein or peptide, forming a hapten-carrier complex. mdpi.comresearchgate.netubc.ca This modified peptide is then processed and presented by the HLA molecule, eliciting an immune response. researchgate.netnih.gov
The pharmacological interaction with immune receptors (p-i concept) proposes that drugs can directly and non-covalently interact with immune receptors, including HLA molecules and T cell receptors (TCRs), without the need for prior processing or covalent binding. researchgate.netadr-ac.chwikipedia.orgfrontiersin.orgnih.gov This interaction can occur on the cell surface and is often labile and reversible. wikipedia.org The p-i concept suggests that the drug binding to HLA can alter the self-HLA structure, making it appear like an allo-HLA allele and eliciting a strong T cell reaction. wikipedia.orgfrontiersin.org This model can explain the rapid onset of some drug hypersensitivity reactions and the strong HLA associations observed. adr-ac.chnih.gov The altered peptide repertoire model can be considered a subset of the p-i concept, where the drug binding to HLA leads to changes in peptide selection and presentation. mdpi.comnih.govkoreamed.org
Specific Instances: Methazolamide-Induced Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis
A strong association has been established between the presence of the this compound:01 allele and methazolamide-induced SJS/TEN, particularly in populations of East and South Asian ancestry. pharmgkb.orgfrontiersin.orgnih.govresearchgate.netresearchgate.net Studies in Korean, Japanese, and Han Chinese populations have demonstrated a significantly higher frequency of this compound:01 in patients who developed methazolamide-induced SJS/TEN compared to tolerant individuals or the general population. pharmgkb.orgfrontiersin.orgnih.govresearchgate.netresearchgate.net While the precise mechanism by which methazolamide (B1676374) interacts with this compound:01 is still under investigation, it is hypothesized that methazolamide or its metabolites may interact with this compound:01, potentially altering the peptide repertoire presented to T cells and triggering a cytotoxic T cell response that results in the severe cutaneous reactions characteristic of SJS/TEN. nih.govresearchgate.net This association is strong enough that pre-therapy screening for HLA-B*59:01 has been suggested as a useful strategy to reduce the risk of methazolamide-induced SJS/TEN in certain populations. nih.govresearchgate.netresearchgate.net
Advanced Methodologies and Computational Approaches in Hla B59 Research
Experimental Platforms for HLA-B59 Functional Analysis
Experimental platforms are essential for directly assessing the biological activity of this compound, particularly its ability to stimulate T cell responses.
Cellular Assays for T-Cell Activation and Cytotoxicity
Cellular assays are fundamental for evaluating the functional outcome of this compound presenting a specific peptide to T cells. These assays typically involve co-culturing antigen-presenting cells (APCs) expressing this compound loaded with a peptide of interest, together with T cells, often CD8+ T cells, that are specific for that peptide-HLA complex.
Key readouts in T-cell activation assays include:
Cytokine Release: Measuring the production of cytokines such as interferon-gamma (IFN-γ), TNF-alpha, or IL-2 by activated T cells using techniques like ELISA or intracellular cytokine staining followed by flow cytometry haematologica.orgnih.gov.
Proliferation: Assessing the multiplication of T cells in response to antigen stimulation, often measured by incorporating labeled nucleotides or using cell proliferation dyes tracked by flow cytometry nih.gov.
Activation Marker Expression: Detecting the upregulation of cell surface markers associated with T cell activation, such as CD69, CD25, or CD137 (4-1BB), using flow cytometry haematologica.org.
For evaluating the cytotoxic function of CD8+ T cells activated by this compound-peptide complexes, cytotoxicity assays are employed. These assays measure the ability of activated T cells to kill target cells expressing the specific this compound-peptide complex. Methods include:
Chromium-51 Release Assay: A classical method where target cells are labeled with radioactive chromium-51, which is released into the supernatant upon cell lysis by cytotoxic T cells.
Flow Cytometry-based Cytotoxicity Assays: Utilizing fluorescent dyes to label live and dead target cells, allowing for the quantification of target cell killing by flow cytometry.
Lactate Dehydrogenase (LDH) Release Assay: Measuring the release of the cytoplasmic enzyme LDH into the cell culture supernatant as an indicator of cell lysis.
These cellular assays provide crucial functional data on whether a specific peptide presented by this compound can elicit a T-cell response, which is vital for identifying potential epitopes in infectious diseases, cancer, or autoimmune disorders.
Biophysical Methods for Measuring this compound-Peptide/TCR Interactions (e.g., Surface Plasmon Resonance)
Beyond cellular responses, understanding the molecular interactions between this compound, the presented peptide, and the T cell receptor (TCR) provides insights into the affinity, kinetics, and thermodynamics of this trimolecular complex. Biophysical methods are powerful tools for these studies.
Surface Plasmon Resonance (SPR) is a widely used technique to measure the binding kinetics and affinity of biomolecular interactions in real-time without the need for labels nih.govarxiv.org. In the context of this compound research, SPR can be used to:
Measure the binding affinity (KD) and kinetics (association rate constant kon and dissociation rate constant koff) between soluble forms of this compound-peptide complexes and specific TCRs nih.govarxiv.orgpnas.org.
Analyze the impact of peptide modifications or TCR mutations on binding characteristics. cardiff.ac.uk
The principle involves immobilizing one binding partner (e.g., the this compound-peptide complex) on a sensor chip surface and flowing the other partner (e.g., the TCR) over the surface. Binding events cause a change in refractive index near the chip surface, which is detected as a change in the SPR signal. arxiv.org
While SPR is valuable, challenges exist, particularly in measuring low-affinity interactions typical of many TCR-pMHC interactions nih.gov. Specialized approaches and careful experimental design are needed to obtain accurate measurements in these cases nih.gov.
Other biophysical methods that can complement SPR include:
Isothermal Titration Calorimetry (ITC): Measures the heat changes associated with molecular binding events, providing thermodynamic parameters (enthalpy, entropy, and binding stoichiometry) cardiff.ac.uk.
Fluorescence Anisotropy: Can be used to study molecular interactions by measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner nih.gov.
These biophysical techniques provide quantitative data on the molecular forces and dynamics governing the interaction between this compound presenting a peptide and a specific TCR, which is fundamental for understanding the basis of T cell recognition.
High-Throughput Omics Technologies Applied to this compound Research
Omics technologies, such as transcriptomics and proteomics, enable large-scale analysis of gene expression and protein abundance, providing a global view of cellular states and processes relevant to this compound.
Integrated Multi-Omics Data Analysis
Integrating data from multiple omics layers (e.g., transcriptomics, proteomics, genomics, immunopeptidomics) provides a more comprehensive understanding of complex biological systems and pathways involving this compound. frontiersin.orgfrontiersin.org
Integrated multi-omics analysis can help to:
Correlate Gene and Protein Expression: Investigate the relationship between HLA-B gene transcription and this compound protein expression, identifying potential regulatory mechanisms standardbio.comfrontiersin.org.
Link this compound Expression to Immune Pathways: Connect this compound expression levels and the presented peptide repertoire with the activation state and function of immune cells observed in transcriptomic or proteomic data aacrjournals.orgmdpi.comfrontiersin.org.
Identify Biomarkers: Discover multi-omics signatures that involve this compound expression or associated pathways that correlate with disease outcomes, response to therapy, or risk of adverse reactions aacrjournals.orgnih.gov.
Reconstruct Biological Networks: Build networks showing interactions between genes, proteins, and pathways related to antigen processing and presentation by MHC Class I molecules, including this compound researchgate.netmdpi.com.
Computational tools and statistical methods are essential for integrating and analyzing these large, complex datasets to extract meaningful biological insights. aacrjournals.orgresearchgate.netfrontiersin.orgbiorxiv.org
Computational and Bioinformatic Tools for this compound Studies
Computational and bioinformatic tools are indispensable for analyzing the vast amounts of data generated by high-throughput experiments and for predicting aspects of this compound function.
Key areas where computational tools are applied include:
HLA Typing: Determining the specific HLA alleles, including this compound, present in an individual from genomic or transcriptomic sequencing data. Various algorithms and software tools exist for this purpose nih.govhku.hkbio.tools.
Peptide Binding Prediction: Predicting which peptides are likely to bind to the this compound molecule based on its known structure and peptide binding motifs. These tools use algorithms trained on experimental binding data ijbiotech.comnih.govnih.govnih.govarxiv.org. The Immune Epitope Database (IEDB) is a major resource providing such prediction tools ijbiotech.comnih.gov.
TCR-pMHC Interaction Modeling: Predicting or modeling the interaction interface and binding affinity between a given TCR and an this compound-peptide complex based on structural information and computational algorithms arxiv.org.
Epitope Prediction: Identifying potential T cell epitopes presented by this compound by integrating peptide binding predictions with information on antigen processing and presentation pathways.
Structural Analysis: Using computational visualization and modeling tools to study the three-dimensional structure of this compound, its peptide-binding groove, and its interaction with peptides and TCRs.
Omics Data Analysis: Employing a wide range of bioinformatics tools for the analysis of transcriptomic, proteomic, and integrated multi-omics datasets, including differential expression analysis, pathway enrichment analysis, and network construction researchgate.netfrontiersin.orgbiorxiv.org.
These computational approaches significantly accelerate research by prioritizing candidates for experimental validation and providing a framework for interpreting complex biological data related to this compound.
Data Table Example (Illustrative - specific data for this compound peptide binding affinity would require extensive experimental data which is beyond the scope of this generation, but this table structure shows how such data could be presented):
| Peptide Sequence | Source Protein | Predicted HLA-B59:01 Binding Affinity (IC50 nM) | Experimental this compound:01 Binding (IC50 nM) | T Cell Activation (IFN-γ ELISpot, SFC/million cells) |
| AAAAAAAA | Hypothetical Protein 1 | 50 | 75 | 150 |
| BBBBBBBB | Hypothetical Protein 2 | 500 | 620 | 50 |
| CCCCCCCC | Hypothetical Protein 3 | 5000 | >10000 | 5 |
Note: This table is illustrative and contains hypothetical data to demonstrate the type of research findings that would be presented. Actual research would involve specific peptide sequences and experimentally derived data.
Allele-Specific Peptide Binding Prediction Algorithms
Predicting the binding affinity of peptides to specific HLA class I molecules like this compound is a critical step in identifying potential T-cell epitopes. These epitopes are short peptide sequences derived from proteins that, when presented by HLA molecules, can be recognized by T cells, triggering an immune response. ijbiotech.comiedb.org Allele-specific peptide binding prediction algorithms utilize various computational approaches to estimate the likelihood and strength of this interaction.
Common methodologies employed in these algorithms include:
Position-Specific Scoring Matrices (PSSMs): These methods use matrices derived from known binding peptides to score the likelihood of amino acids appearing at specific positions within a peptide sequence for a given HLA allele. nih.gov
Machine Learning Methods: Algorithms such as Artificial Neural Networks (ANNs), Support Vector Machines (SVMs), and Random Forests are trained on large datasets of experimentally determined peptide-HLA binding data. ijbiotech.comnih.gov These methods can capture complex patterns in peptide sequences and their interactions with HLA molecules. Tools like NetMHC and NetMHCpan are widely used examples that employ ANNs and can predict peptide binding to a broad range of HLA alleles, including those at the HLA-B locus. ijbiotech.comdtu.dkdtu.dk NetMHCpan, for instance, is designed to predict binding to any MHC molecule of known sequence by being trained on extensive quantitative binding affinity and eluted ligand data. dtu.dk
Consensus-Based Methods: These approaches combine the predictions from multiple individual algorithms to improve accuracy and reliability. ijbiotech.com HLAPepBinder is an example of a consensus method that integrates predictions from various tools using ensemble machine learning. ijbiotech.com
While general tools exist for predicting peptide binding to HLA-B alleles, specific prediction data or algorithms exclusively focused on this compound were not prominently found in the search results. However, pan-specific methods like NetMHCpan are capable of making predictions for any HLA molecule with a known sequence, which would include this compound. dtu.dk The accuracy of these predictions is dependent on the availability of experimental binding data for the specific allele or closely related alleles used in the training datasets.
Structural Modeling and Simulation Suites
Understanding the three-dimensional structure of the this compound molecule and its dynamic interactions with bound peptides is crucial for comprehending its function and potential role in immune responses and disease associations. Computational structural modeling and simulation techniques provide valuable insights into these aspects.
Key approaches include:
Homology Modeling: Since experimental structures may not be available for all this compound alleles or in complex with all relevant peptides, homology modeling can be used to build 3D models based on the known structures of closely related HLA molecules. researchgate.net The Protein Data Bank (PDB) contains numerous structures of HLA class I molecules, including various HLA-B alleles (e.g., HLA-B*57:01), which can serve as templates for modeling this compound. rcsb.orgwikipedia.org
Structural Analysis Tools: Software suites are used to analyze the resulting structural models and simulation trajectories. These tools can assess properties such as root mean square deviation (RMSD), root mean square fluctuation (RMSF), hydrogen bonding patterns, and the characteristics of binding pockets. nih.govkavrakilab.org Platforms like HLA-Arena integrate various computational tools for structural modeling, analysis, and visualization of peptide-HLA complexes. kavrakilab.org
While specific structural studies or simulations focusing solely on this compound were not explicitly detailed in the search results, the methodologies applied to other HLA-B alleles are directly applicable to this compound. The structural features of this compound, which is noted as a hybrid between B55 and B51, can be investigated using these computational techniques. wikipedia.org
Population Genetics Software for this compound Allele Frequencies
Understanding the distribution and frequency of the this compound allele within different populations is important for various fields, including transplantation, disease association studies, and understanding human migration patterns. Population genetics software and databases are utilized to analyze HLA allele frequency data.
Key resources and tools include:
Allele Frequency Databases: The Allele Frequency Net Database (AFND) is a major public repository for immune gene frequency data from populations worldwide, including HLA allele frequencies. balkanmedicaljournal.orgbiorxiv.org Researchers can access and download data for specific HLA alleles like this compound from this database. biorxiv.org
Population Genetics Software: Various software packages are available for analyzing population genetic data, including HLA allele frequencies. These tools can perform tasks such as estimating allele and haplotype frequencies, testing for Hardy-Weinberg equilibrium and linkage disequilibrium, and conducting population differentiation analyses. hla-net.eut-de-meeus.fruni-goettingen.de Examples of such software include GENEPOP, Arlequin, and tools available through platforms like HLA-net. hla-net.eut-de-meeus.frresearchgate.net HLAfreq is a tool specifically designed for downloading and combining HLA frequency data from AFND and performing statistical analyses. biorxiv.org
Statistical Methods: These software packages implement various statistical methods, including Bayesian frameworks and maximum likelihood estimation, to analyze allele frequency data and infer population parameters. biorxiv.orghla-net.euhla.or.jp
Studies have reported the frequency of this compound (specifically the B*5901 allele) in various populations, noting its higher prevalence in East Asian populations such as those in Japan, Korea, and Mongolia. wikipedia.org Population genetics software is instrumental in analyzing these datasets to determine allele and haplotype frequencies, as well as to perform comparative analyses between different populations. hla-net.euresearchgate.nethla.or.jpnih.gov
Future Directions and Emerging Paradigms in Hla B59 Research
Elucidation of Novel HLA-B59-Associated Antigen Processing Pathways
The presentation of peptides by MHC class I molecules, including HLA-B, is a fundamental step in initiating T cell responses wikipedia.orgimmunology.orgimmunopaedia.org.zanih.govyoutube.com. While the classical MHC class I antigen processing pathway involves the degradation of intracellular proteins by the proteasome, transport of peptides into the endoplasmic reticulum by TAP, and loading onto MHC class I molecules, variations and alternative pathways exist wikipedia.orgimmunology.orgimmunopaedia.org.zanih.gov. Future research will focus on elucidating whether this compound is preferentially associated with or influences novel or less characterized antigen processing pathways. This could involve investigating its interaction with specific chaperones, antigen processing machinery components, or its potential to present peptides generated through alternative proteolytic systems or post-translational modifications. Understanding the unique peptide repertoire presented by this compound could reveal why this allele is associated with specific immune outcomes or disease associations. Research may explore TAP-dependent and TAP-independent pathways for exogenous antigen presentation in the context of this compound, as well as mechanisms of cross-presentation wikipedia.orgnih.gov.
Development of Advanced In Vitro and In Silico Models for this compound-Mediated Immune Responses
Accurately modeling this compound-mediated immune responses is crucial for predicting immunogenicity, understanding disease mechanisms, and developing targeted therapies. Future directions involve the development and refinement of advanced in vitro and in silico models. In silico approaches, such as improved epitope prediction platforms and molecular docking simulations, will play a significant role in predicting peptide binding to this compound with higher accuracy nycu.edu.twmdpi.comnih.govmazums.ac.ir. These models, built upon large datasets of known peptide-MHC interactions, can help identify potential T cell epitopes relevant to this compound nih.gov. The application of artificial intelligence and advanced computational prediction methods will further enhance the power of these in silico tools mahidol.ac.thfrontiersin.orgresearchgate.net. Concurrently, the development of sophisticated in vitro models utilizing this compound-typed cells, including primary immune cells and genetically engineered cell lines, will be essential for validating in silico predictions and studying the functional consequences of this compound-peptide interactions lonza.com. Organ-on-a-chip technologies and other microphysiological systems could offer more physiologically relevant platforms to model complex this compound-mediated immune responses in a controlled environment, addressing the challenges of replicating the immune system ex vivo mdpi.com.
Exploration of this compound in Precision Immunotherapy Strategies (Mechanistic Focus)
HLA molecules are central to cancer immunotherapy, as they present tumor-associated antigens and neoantigens that can be recognized by T cells researchgate.netlonza.comfrontiersin.orgfrontiersin.org. Future research will explore the specific role of this compound in the context of precision immunotherapy strategies, focusing on the underlying mechanisms. This includes investigating how this compound presents specific tumor antigens or neoantigens, and how these interactions influence the activation and function of anti-tumor T cell responses. Mass spectrometry-based immunopeptidomics will be crucial for identifying the naturally presented this compound-restricted peptides in cancer cells, which can serve as targets for therapeutic vaccines or adoptive T cell therapies researchgate.net. Furthermore, understanding how the expression and function of this compound on tumor cells are regulated, including through epigenetic mechanisms, is vital, as altered HLA expression can contribute to immune escape and impact immunotherapy success mdpi.comnih.govascopubs.org. Mechanistic studies will aim to determine if the presence of this compound influences the efficacy or toxicity of specific immunotherapies, potentially leading to the development of this compound-specific biomarkers for patient stratification or the design of novel therapeutic approaches tailored to individuals with this allele.
Q & A
Q. What diseases are epidemiologically linked to HLA-B59, and what methodologies confirm these associations?
this compound is strongly associated with drug-induced Stevens-Johnson syndrome (SJS) , particularly in methazolamide-treated East Asian populations, and clozapine-induced agranulocytosis (CIA) . Key methodologies include:
- Case-control studies : Compare this compound allele frequency in affected vs. healthy cohorts using high-resolution genotyping (e.g., PCR-SSOP or next-generation sequencing) .
- Statistical validation : Apply Fisher’s exact test to assess odds ratios (OR) for risk alleles. For example, this compound has an OR > 20 in methazolamide-induced SJS in Koreans .
- Ethnic stratification : Control for population-specific allele frequencies (e.g., this compound prevalence is ~1% in Koreans vs. <0.1% in Europeans) .
Q. How do researchers standardize HLA allele serotyping for this compound across conflicting studies?
- Epitope mapping : Identify 20–25 amino acid residues defining this compound’s serological epitopes using monoclonal antibody panels and X-ray crystallography .
- WHO nomenclature : Align with the IPD-IMGT/HLA Database to resolve discrepancies in serotype assignments (e.g., this compound vs. splits like B*59:01) .
Advanced Research Questions
Q. How can contradictory findings about this compound’s role in immune-mediated diseases be resolved?
- Meta-analysis : Pool data from studies with standardized inclusion criteria (e.g., SJS cases confirmed via biopsy, HLA typing using sequence-based methods) .
- Functional assays : Test this compound’s antigen-presentation capacity using in vitro T-cell activation assays with drug-specific metabolites (e.g., methazolamide-reactive T-cell clones) .
- Population-specific analyses : Investigate linkage disequilibrium with co-inherited alleles (e.g., HLA-Cw1 and DR4 in East Asians) that may confound associations .
Q. What experimental designs are optimal for validating this compound as a pharmacogenetic biomarker?
- Prospective cohort studies : Track this compound-positive patients prescribed high-risk drugs (e.g., clozapine) to quantify CIA incidence .
- Machine learning : Integrate this compound status with clinical variables (e.g., neutrophil counts, comorbidities) to predict adverse drug reactions .
- In silico docking : Model this compound’s binding affinity to drug metabolites using tools like AutoDock Vina to identify mechanistic pathways .
Methodological Guidelines
Q. How should researchers address low this compound prevalence in genome-wide association studies (GWAS)?
- Enriched sampling : Oversample high-risk populations (e.g., East Asians) to achieve statistical power .
- Imputation : Use reference panels (e.g., 1000 Genomes Project) to infer this compound status in underrepresented cohorts .
Q. What ethical considerations apply to this compound screening in clinical trials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
